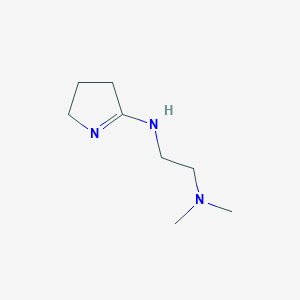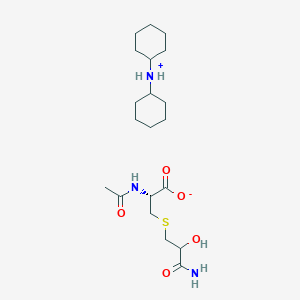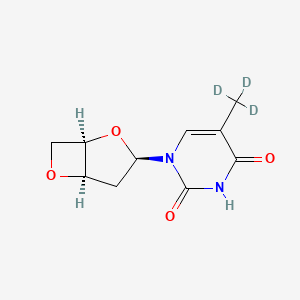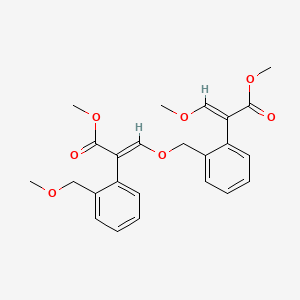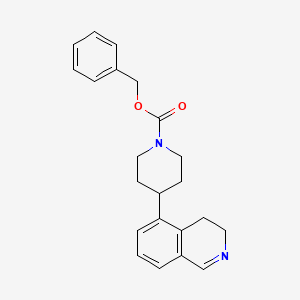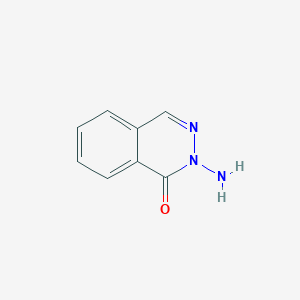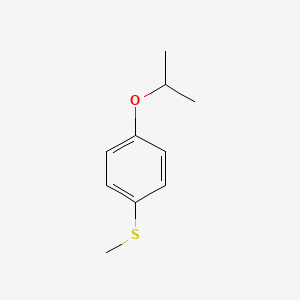
6-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid is a complex organic compound that features a quinoline core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butyloxycarbonyl (Boc) protecting group makes it particularly useful in peptide synthesis and other organic reactions where selective protection of functional groups is required.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Chloro and Ethyl Groups: Chlorination and ethylation reactions are performed on the quinoline core to introduce the chloro and ethyl substituents.
Attachment of the tert-Butoxycarbonyl-Protected Amino Group: The tert-butyloxycarbonyl-protected amino group is introduced through nucleophilic substitution reactions, often using tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions can be performed on the carbonyl group to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Alcohol derivatives of the quinoline core.
Substitution: Boc-protected amino derivatives.
Aplicaciones Científicas De Investigación
6-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical compounds, particularly those targeting bacterial infections and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, especially in peptide synthesis due to the presence of the Boc-protected amino group.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects.
Pathways Involved: It may interfere with DNA replication and protein synthesis pathways in bacteria, contributing to its potential as an antibacterial agent.
Comparación Con Compuestos Similares
Similar Compounds
6-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)nicotinic Acid: Similar structure with a nicotinic acid core instead of quinoline.
tert-Butyloxycarbonyl-Protected Amino Acids: Used in peptide synthesis with similar Boc-protected amino groups.
Uniqueness
Structural Features: The combination of the quinoline core with the Boc-protected amino group and chloro substituent makes it unique.
Applications: Its specific applications in medicinal chemistry and organic synthesis distinguish it from other Boc-protected compounds.
Propiedades
Fórmula molecular |
C19H24ClN3O5 |
|---|---|
Peso molecular |
409.9 g/mol |
Nombre IUPAC |
7-chloro-1-ethyl-6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H24ClN3O5/c1-5-23-10-12(17(25)26)16(24)11-8-14(13(20)9-15(11)23)21-6-7-22-18(27)28-19(2,3)4/h8-10,21H,5-7H2,1-4H3,(H,22,27)(H,25,26) |
Clave InChI |
HCGPTUSCUOSJLG-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)NCCNC(=O)OC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


